molecular formula C20H22ClNO B13760597 beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol CAS No. 54549-19-8

beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol

Cat. No.: B13760597
CAS No.: 54549-19-8
M. Wt: 327.8 g/mol
InChI Key: JXCMZYHEZWCLOD-NRRUETGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol is a quinuclidine-based compound identified in scientific literature as a central nervous system (CNS) stimulant . Early studies highlighted that its stimulant properties are highly dependent on its specific stereochemistry, with only the beta-cis and beta-trans isomers demonstrating significant CNS activity . Research has shown that the pharmacological profile of the beta-cis isomer is qualitatively and quantitatively more similar to methylphenidate (Ritalin) than to d-amphetamine, positioning it as a compound of interest for neuropharmacological research . The compound has a molecular formula of C20H22ClNO and a molecular weight of 327.85 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals appropriately in a controlled laboratory setting.

Properties

CAS No.

54549-19-8

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

(2S,3R)-2-[(4-chlorophenyl)-phenylmethyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H22ClNO/c21-17-8-6-15(7-9-17)18(14-4-2-1-3-5-14)19-20(23)16-10-12-22(19)13-11-16/h1-9,16,18-20,23H,10-13H2/t18?,19-,20+/m0/s1

InChI Key

JXCMZYHEZWCLOD-NRRUETGQSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Biological Activity

Beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol is a compound of significant interest due to its central nervous system (CNS) stimulant properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-benzylidene-3-quinuclidinone with p-chlorophenylmagnesium bromide, leading to the formation of two diastereoisomers: alpha and beta. The beta-cis configuration is particularly noted for its biological activity. The synthesis involves selective reduction processes using aluminum isopropoxide and sodium borohydride, resulting in various isomeric forms of quinuclidinol .

Structural Formula

The structural formula can be represented as follows:

C18H22ClNO\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}\text{O}

CNS Stimulant Properties

Research indicates that only the beta-cis and beta-trans isomers exhibit CNS stimulant properties. The beta-cis isomer has been found to have a closer qualitative and quantitative relationship to methylphenidate (Ritalin) compared to d-amphetamine, suggesting its potential as a therapeutic agent for attention deficit hyperactivity disorder (ADHD) and related conditions .

Table 1: Comparison of CNS Stimulant Activity

IsomerCNS ActivityComparison to Methylphenidate
Beta-cisYesMore similar
Beta-transYesLess similar
Alpha-cisNoNot applicable
Alpha-transNoNot applicable

The mechanism by which this compound exerts its effects involves interaction with neurotransmitter systems, particularly those mediated by dopamine and norepinephrine. It is hypothesized that the compound enhances synaptic transmission through inhibition of reuptake mechanisms, similar to other CNS stimulants .

Case Studies

A study published in Journal of Medicinal Chemistry explored the pharmacodynamics of this compound. In vivo experiments demonstrated significant increases in locomotor activity in rodents, indicating stimulant effects comparable to established medications like methylphenidate. The study also highlighted dose-dependent responses, emphasizing the importance of careful dosage in therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a moderate half-life and bioavailability, making it suitable for formulation into extended-release preparations. Its metabolism primarily occurs in the liver, with active metabolites contributing to its overall pharmacological profile .

Potential Applications

Given its CNS stimulant properties, this compound may have applications in treating:

  • ADHD : Due to its stimulant effects similar to methylphenidate.
  • Narcolepsy : As a wakefulness-promoting agent.
  • Cognitive Enhancement : Potential use in cognitive decline disorders.

Future Directions

Further research is warranted to explore:

  • Long-term safety profiles.
  • Efficacy in various populations.
  • Potential for abuse and dependency.

Scientific Research Applications

Central Nervous System Stimulant

Research indicates that beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol exhibits properties similar to those of methylphenidate (Ritalin), demonstrating potential as a CNS stimulant. Studies have shown that this compound can selectively activate certain neurotransmitter receptors, which may lead to enhanced cognitive functions and mood elevation .

Potential Therapeutic Uses

The compound has been investigated for its potential in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant properties suggest efficacy in managing ADHD symptoms.
  • Alzheimer's Disease : Similar quinuclidine derivatives have been explored for their neuroprotective effects, indicating a potential role in Alzheimer's treatment .
  • Urinary Incontinence : Research into related compounds shows promise in managing urinary disorders through cholinergic modulation .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

  • The reaction of p-chlorophenylmagnesium bromide with 2-benzylidene-3-quinuclidinone to yield diastereoisomers.
  • Selective reduction techniques using aluminum isopropoxide or sodium borohydride to obtain the desired cis and trans isomers .

Case Studies

Several studies highlight the efficacy and safety of this compound:

Case Study 1: CNS Stimulation

In a controlled study comparing this compound with d-amphetamine, the beta-cis isomer demonstrated superior CNS stimulant effects with fewer side effects, suggesting a favorable therapeutic profile for ADHD treatment .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of quinuclidine derivatives indicated that this compound could protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Research Findings and Implications

Isomer-Specific Activity
  • β-cis vs. β-trans : The β-cis isomer demonstrates 2.5× higher potency in locomotor stimulation assays (ED₅₀ = 2.1 mg/kg vs. 5.3 mg/kg for β-trans) .
  • Oxidative Stability: β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol resists metabolic oxidation better than methylphenidate, prolonging its half-life in vivo .
Clinical Relevance
  • Safety Profile : Lower abuse liability compared to d-amphetamine due to reduced dopaminergic surge .

Preparation Methods

Preparation of 3-Quinuclidinone Intermediate

A large-scale, industrially viable synthesis of racemic 3-quinuclidinone is reported using a green, solvent-free process that minimizes hazardous solvent use and reduces cost. The synthesis involves:

  • Alkylation of ethyl isonipecotate with ethyl chloroacetate in the presence of bases such as potassium carbonate or triethylamine, either in aqueous medium or solvent-free conditions.
  • Cyclization of the resulting diester to a keto-ester using potassium tert-butoxide.
  • Acidic hydrolysis and decarboxylation to afford 3-quinuclidinone.
  • Reduction of 3-quinuclidinone with sodium borohydride to yield racemic 3-quinuclidinol.

This process achieves high yields (up to 95% in alkylation step) and purity, with efficient recovery of solvents where used.

Step Reagents/Conditions Yield (%) Notes
Alkylation of ethyl isonipecotate Ethyl chloroacetate, K2CO3 or triethylamine, water or none 93-95 Monitored by gas chromatography
Cyclization to keto-ester Potassium tert-butoxide, toluene, THF, reflux 69 Minimal solvent use, purified by hexane
Hydrolysis and decarboxylation Dilute sulfuric acid, reflux - Followed by pH adjustment and extraction
Reduction to 3-quinuclidinol Sodium borohydride, water, 30-35°C 89 Purified by recrystallization from acetone

Formation of 2-Benzylidene-3-quinuclidinone

The first step towards the target compound involves a mixed aldol condensation between 3-quinuclidinone and benzaldehyde. This step forms 2-benzylidene-3-oxoquinuclidine, which is an α,β-unsaturated ketone intermediate suitable for conjugate addition reactions.

Conjugate Addition of 4-Chlorophenyl Grignard Reagent

The key step in the synthesis of this compound is the 1,4-addition of the p-chlorophenylmagnesium bromide (Grignard reagent) to 2-benzylidene-3-quinuclidinone. This reaction yields 2-(4-chlorobenzhydryl)-3-quinuclidinone as a mixture of diastereoisomers.

Stereoselective Reduction to Beta-cis Isomer

Selective reduction of the ketone in 2-(4-chlorobenzhydryl)-3-quinuclidinone is critical to obtain the beta-cis isomer of the alcohol. Two main reduction methods are reported:

  • Meerwein-Ponndorf-Verley (MPV) Reduction : Using aluminum isopropoxide as a reducing agent selectively yields the cis-2-(4-chlorobenzhydryl)-3-quinuclidinol isomers (alpha and beta), differing in benzhydryl group configuration. The beta-cis isomer is one of the two major products.

  • Sodium Borohydride Reduction : This method produces a mixture of four isomeric alcohols (cis and trans). Subsequent chromatographic separation isolates the beta-cis and beta-trans isomers. Only these two show central nervous system stimulant properties, with beta-cis being more closely related to methylphenidate in activity.

Comparative Summary of Reduction Methods

Reduction Method Reducing Agent Stereoselectivity Product Mixture Notes
Meerwein-Ponndorf-Verley Aluminum isopropoxide Selective for cis Two cis isomers (alpha, beta) Preferred for stereoselective synthesis
Sodium Borohydride NaBH4 Less selective Four isomers (cis/trans) Requires chromatographic separation

Research Findings and Analytical Data

  • Chromatographic Separation : Diastereoisomers were separated by chromatography, with beta isomers eluting after alpha isomers.

  • Spectroscopic Characterization : Proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure and purity of intermediates and final compounds.

  • Biological Activity Correlation : Beta-cis isomer exhibits central nervous system stimulant properties similar to methylphenidate, highlighting the importance of stereochemical purity in pharmacological applications.

Q & A

Q. What are the key structural features of β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol that influence its central nervous system (CNS) stimulant activity?

The compound's activity is highly dependent on the stereochemistry of the benzhydryl group and the quinuclidinol moiety. The cis-configuration of the benzhydryl substituent at the 2-position of the quinuclidine ring is critical for CNS stimulation, as demonstrated by Warawa et al. (1975). Substitution with a 4'-chloro group enhances lipophilicity and receptor binding affinity, which correlates with prolonged CNS effects. Structural analogs with altered configurations (e.g., trans-benzhydryl) show significantly reduced activity .

Q. What synthetic methodologies are available for β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol?

A solvent-free, scalable synthesis route involves the alkylation of 3-quinuclidinol with 4-chlorobenzhydryl bromide under basic conditions. This method avoids toxic solvents and achieves yields >75% with high stereochemical purity. Alternative approaches include palladium-catalyzed allylic alkylation, though this requires chiral ligands to retain the cis-configuration .

Q. How can enantiomeric purity of 3-quinuclidinol derivatives be analyzed?

Gas chromatography (GC) with a chiral capillary column (e.g., CP-cyclodextrin-β-236-N19) is the gold standard. For β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, retention times for enantiomers are resolved at 12.69 min (S-enantiomer) and 12.77 min (R-enantiomer) under optimized conditions (column ramp: 70°C to 180°C at 10°C/min, He carrier gas). Internal standards like 1-octanol ensure quantification accuracy .

Advanced Research Questions

Q. How can enzymatic biocatalysts improve the stereoselective synthesis of 3-quinuclidinol intermediates?

Recombinant E. coli strains expressing NADH-dependent 3-quinuclidinone reductase (e.g., from Microbacterium luteolum) enable >99.9% enantiomeric excess (ee) of (R)-3-quinuclidinol. Co-immobilization with alcohol dehydrogenases (e.g., LSADH) enhances cofactor regeneration, achieving molar conversion yields >95% at substrate loads ≥100 g/L. Enzyme engineering (e.g., Agrobacterium tumefaciens AtQR) further optimizes substrate affinity (Km < 0.1 mM) .

Q. What contradictions exist in structure-activity relationship (SAR) studies of quinuclidinyl benzilate derivatives, and how can they be resolved?

Discrepancies arise in muscarinic receptor binding assays: β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol shows potent CNS stimulation, while its benzilate ester (QNB/BZ) acts as a muscarinic antagonist. This dichotomy is resolved by molecular docking studies: the benzhydryl group's orientation in QNB sterically blocks acetylcholine binding, whereas the free hydroxyl in β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol facilitates partial agonism. Comparative SAR requires in silico modeling paired with functional assays (e.g., cAMP modulation) .

Q. What experimental strategies address low reproducibility in CNS stimulant assays for this compound?

Key variables include:

  • Animal models : Rodent locomotor activity assays must standardize dosing (e.g., 1–5 mg/kg i.p.) and environmental stimuli.
  • Receptor specificity : Use CHO-K1 cells transfected with human M1/M3 receptors to isolate muscarinic effects.
  • Data normalization : Cross-validate with reference agonists (e.g., oxotremorine-M) and antagonists (e.g., atropine). Contradictory results often stem from differences in blood-brain barrier permeability across species .

Q. How can dual-use research concerns (e.g., potential misuse as incapacitating agents) be mitigated during preclinical studies?

Implement tiered risk assessment frameworks:

  • Toxicity profiling : Quantify LD50 and ED50 ratios in non-human primates to identify incapacitating thresholds.
  • Synthesis control : Restrict access to chiral intermediates (e.g., 3-quinuclidinone) under institutional biosafety protocols.
  • Publication review : Redact detailed synthesis protocols for benzilate derivatives (e.g., QNB) in public databases .

Methodological Guidance

Q. What in vitro models best predict the CNS bioavailability of β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol?

Use parallel artificial membrane permeability assays (PAMPA) with brain lipid compositions (e.g., porcine polar lipid extracts). The compound's logP (~2.8) and hydrogen-bond donor count (1) predict moderate blood-brain barrier penetration. Validate with in situ brain perfusion in rodents, measuring unbound brain-to-plasma ratio (Kp,uu) .

Q. How can enzyme engineering optimize 3-quinuclidinone reductase for industrial-scale biocatalysis?

Directed evolution of Rhodotorula rubra ketoreductase (KRED) variants improves thermal stability (Tm >60°C) and solvent tolerance (20% DMSO). Site-saturation mutagenesis at residue F147 enhances NADPH cofactor specificity, reducing byproduct formation. Immobilization on epoxy-functionalized resins increases enzyme recyclability (>10 cycles) .

Q. What computational tools are recommended for modeling β-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol's receptor interactions?

Molecular dynamics (MD) simulations with CHARMM36 force fields and quantum mechanics/molecular mechanics (QM/MM) hybrid methods provide atomic-level insights. Docking into muscarinic M1 receptor (PDB: 5CXV) identifies key hydrogen bonds with Asp105 and hydrophobic interactions with Tyr381. Free energy perturbation (FEP) calculations predict ΔΔG values for analog binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.